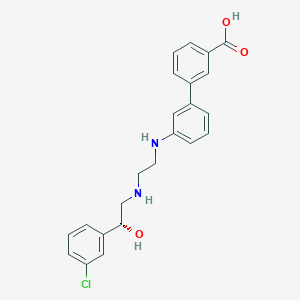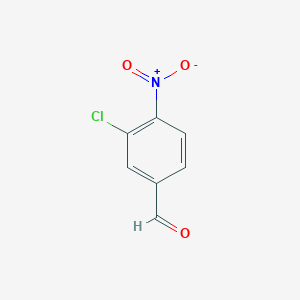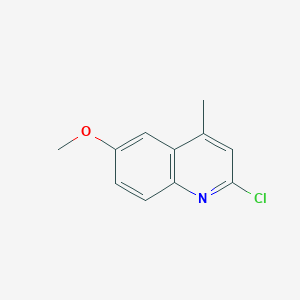
Solabegron
Vue d'ensemble
Description
Solabegron, also known by its code name GW-427,353, is a selective agonist for the beta-3 adrenergic receptor. It is being developed for the treatment of overactive bladder and irritable bowel syndrome . This compound was discovered by GlaxoSmithKline and later acquired by AltheRx in March 2011 . This compound has shown promise in clinical trials for its ability to relax bladder smooth muscle and provide visceral analgesia .
Applications De Recherche Scientifique
Solabegron has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying beta-3 adrenergic receptor agonists.
Biology: this compound is used to investigate the role of beta-3 adrenergic receptors in various physiological processes.
Medicine: It is being developed for the treatment of overactive bladder and irritable bowel syndrome.
Mécanisme D'action
Target of Action
Solabegron is a drug that acts as a selective agonist for the β3 adrenergic receptor . The β3 adrenergic receptor is a protein that, when bound by an agonist such as this compound, can trigger various physiological responses.
Mode of Action
This compound interacts with its primary target, the β3 adrenergic receptor, by binding to it and stimulating it . This interaction triggers a cascade of biochemical reactions that lead to the relaxation of the bladder smooth muscle . This mechanism of action is novel compared to older established drug treatments for overactive bladder syndrome, such as the anticholinergic agents .
Biochemical Pathways
It is known that the activation of the β3 adrenergic receptor can lead to various downstream effects, including the relaxation of the bladder smooth muscle
Result of Action
The primary result of this compound’s action is the relaxation of the bladder smooth muscle . This can help to alleviate symptoms of overactive bladder syndrome. In addition, this compound has been shown to produce visceral analgesia by releasing somatostatin from adipocytes .
Action Environment
It is known that various factors, such as the presence of other drugs, can influence the action of this compound . For example, the therapeutic efficacy of this compound can be decreased when used in combination with certain other drugs
Analyse Biochimique
Biochemical Properties
Solabegron interacts with the β3 adrenoceptor, a type of protein found in various cells . As an agonist, it binds to this receptor and activates it . This interaction plays a crucial role in biochemical reactions related to the treatment of overactive bladder and irritable bowel syndrome .
Cellular Effects
This compound has been shown to produce visceral analgesia by releasing somatostatin from adipocytes . It influences cell function by stimulating β3 adrenoceptors, which leads to the relaxation of the bladder smooth muscle . This is a novel mechanism compared with older established drug treatments for overactive bladder syndrome such as the anticholinergic agents .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and activation of the β3 adrenoceptor . This interaction triggers a series of biochemical reactions that ultimately lead to the relaxation of the bladder smooth muscle .
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy in treating overactive bladder
Méthodes De Préparation
The synthesis of Solabegron involves several steps, starting with the preparation of the core biphenyl structure. The synthetic route typically includes:
Formation of the biphenyl core: This involves the coupling of two phenyl rings through a Suzuki coupling reaction.
Introduction of the carboxylic acid group: This is achieved through a Friedel-Crafts acylation reaction.
Attachment of the aminoethyl side chain: This step involves the reaction of the biphenyl carboxylic acid with an appropriate amine under reductive amination conditions.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Solabegron undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on this compound, such as reducing the carboxylic acid to an alcohol.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings, where halogenation or nitration can occur.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Comparaison Avec Des Composés Similaires
Solabegron is compared with other beta-3 adrenergic receptor agonists such as:
Mirabegron: The first commercially available beta-3 adrenergic receptor agonist, used for overactive bladder treatment.
Ritobegron: Another beta-3 adrenergic receptor agonist in clinical development for overactive bladder.
Vibegron: Known for its high selectivity and potent agonist activity for beta-3 adrenergic receptors.
This compound is unique in its specific binding affinity and efficacy in clinical trials for both overactive bladder and irritable bowel syndrome .
Propriétés
IUPAC Name |
3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDXOPKUNJTIRF-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179932 | |
| Record name | Solabegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252920-94-8 | |
| Record name | Solabegron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252920-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solabegron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252920948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solabegron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06190 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Solabegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOLABEGRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P6YH9O6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Phenol, 2-[(9H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)
![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)









![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)


